molecular formula C11H12N2O B11906626 1-(Hydrazinylmethyl)naphthalen-2-ol CAS No. 887592-75-8

1-(Hydrazinylmethyl)naphthalen-2-ol

Cat. No.: B11906626
CAS No.: 887592-75-8
M. Wt: 188.23 g/mol
InChI Key: LHLOQXNUIPWNGT-UHFFFAOYSA-N
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Description

1-(Hydrazinylmethyl)naphthalen-2-ol is a naphthalene derivative featuring a hydrazinylmethyl group (-CH₂-NH-NH₂) at the 1-position and a hydroxyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, coordination complexes, and bioactive agents. Its hydrazine moiety enables diverse reactivity, including condensation reactions with carbonyl groups to form hydrazones and participation in metal coordination .

Properties

CAS No.

887592-75-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(hydrazinylmethyl)naphthalen-2-ol

InChI

InChI=1S/C11H12N2O/c12-13-7-10-9-4-2-1-3-8(9)5-6-11(10)14/h1-6,13-14H,7,12H2

InChI Key

LHLOQXNUIPWNGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydrazinylmethyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the reaction of naphthalen-2-ol with hydrazine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of 1-(Hydrazinylmethyl)naphthalen-2-ol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydrazinylmethyl)naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Hydrazinylmethyl)naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydrazinylmethyl)naphthalen-2-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the hydrazinylmethyl group, which forms hydrogen bonds with the nucleic acid bases. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting their biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

A. Azo-Naphthalen-2-ol Derivatives
Compounds such as (E)-1-(2-methoxyphenylazo)-2-naphthol () and 1-(3-methyl-1-phenyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl)diazenyl)naphthalen-2-ol () feature azo (-N=N-) linkages. These derivatives exhibit strong π-conjugation, enabling applications in dye chemistry and coordination chemistry. Unlike hydrazinylmethyl derivatives, azo compounds are more prone to photoisomerization and tautomerism, as seen in azonaphthol-benzimidazole derivatives (), where ketohydrazone tautomers dominate in solution .

B. Schiff Base Derivatives Schiff bases like 1-((E)-(2-hydroxynaphthalen-1-yl)methyleneamino)phenylimino)naphthalen-2-ol (OPD/PPD, ) and 1-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)naphthalen-2-ol (TPE-Nap, ) incorporate imine (-C=N-) groups. These compounds are widely used in metal coordination and materials science. For instance, OPD and PPD act as additives in Ni-W alloy electrodeposition, where their positional isomerism influences microstructural properties .

C. Oxadiazole Derivatives
1-((4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)naphthalen-2-ol () demonstrates the integration of naphthalen-2-ol with oxadiazole rings, enhancing thermal stability and pesticidal activity . The hydrazinylmethyl group, while less electronegative than oxadiazole, may provide unique hydrogen-bonding capabilities, as seen in 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol (), which forms robust hydrogen-bonded networks .

Physicochemical Properties

Compound Class Key Substituent Notable Properties Applications References
Hydrazinylmethyl -CH₂-NH-NH₂ High reactivity in condensation/coordination; potential hydrogen-bonding sites Drug intermediates, ligands
Azo -N=N- Photoactivity, tautomerism (e.g., ketohydrazone ↔ azoenol) Dyes, coordination complexes
Schiff Base -C=N- Rigid planar structure; tunable electronic properties Electrodeposition, fluorescence
Oxadiazole Heterocyclic S/N/O Thermal stability, electron-withdrawing effects Pesticides, materials science

Biological Activity

1-(Hydrazinylmethyl)naphthalen-2-ol is an organic compound notable for its unique structural features, including a naphthalene backbone substituted with hydrazinylmethyl and hydroxyl functional groups. This structural composition suggests significant potential for various biological activities, particularly in medicinal chemistry. Research indicates that this compound may exhibit anticancer and antimicrobial properties, making it a subject of interest in pharmacological studies.

  • Molecular Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 188.23 g/mol

The presence of hydrazine and hydroxyl groups in its structure enhances its reactivity and interaction with biological targets, potentially leading to therapeutic effects.

Anticancer Properties

Studies have shown that compounds containing hydrazine derivatives, such as 1-(Hydrazinylmethyl)naphthalen-2-ol, can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of hydrazine have been evaluated for their activity against various cancer cell lines, demonstrating promising results:

Cell Line IC50 (µM)
PC-3 (Prostate Cancer)0.67
HCT-116 (Colon Cancer)0.80
ACHN (Renal Cancer)0.87

These values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potential efficacy against specific cancers .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, attributed to its ability to disrupt cellular processes in pathogens. The mechanism may involve interference with vital enzymatic pathways or direct interaction with microbial DNA, thereby inhibiting growth and replication.

The biological activity of 1-(Hydrazinylmethyl)naphthalen-2-ol is believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes, blocking substrate access and inhibiting their function.
  • DNA Interaction : It may intercalate into DNA, affecting transcription and replication processes.
  • Signal Transduction Modulation : The compound might influence key signaling pathways by modulating protein activity involved in cell proliferation and survival.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of 1-(Hydrazinylmethyl)naphthalen-2-ol for their biological activities:

  • A study synthesized several hydrazine derivatives and evaluated their anticancer effects against a range of cell lines using the National Cancer Institute's protocols. Some derivatives exhibited significant cytotoxicity, indicating the potential for further development as therapeutic agents .
  • Another research highlighted the antimicrobial efficacy of similar compounds by assessing their ability to inhibit bacterial growth in vitro. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics.

Comparison with Similar Compounds

To better understand the unique properties of 1-(Hydrazinylmethyl)naphthalen-2-ol, it is useful to compare it with structurally similar compounds:

Compound Name Functional Groups Unique Properties
1-(Hydrazinylmethyl)naphthalen-2-olHydrazine, HydroxylPotential anticancer and antimicrobial activity
6-Methylnaphthalen-2-olHydroxylCommonly used in organic synthesis
Naphthalene-2-hydrazone derivativesHydrazoneVaries widely in biological activity

1-(Hydrazinylmethyl)naphthalen-2-ol stands out due to its combination of functional groups that impart distinct chemical reactivity and biological effects compared to its analogs.

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